Androgen receptor-IN-6

Androgen Receptor Prostate Cancer NTD Inhibitor

CRPC researchers face potency gaps with conventional AR-NTD tool compounds. Androgen receptor-IN-6 (compound 16) solves this with an IC50 of 0.12 μM in VCaP GRE2-luciferase assays-a >300-fold improvement over EPI-001 (IC50=37.4 μM) and 2.8-fold over enzalutamide (IC50=0.34 μM). • Inhibits AR-V-driven transcription (35% at 10 μM) in enzalutamide-resistant models where LBD-targeted antagonists show no activity • Oral bioavailability (F=16%, Cmax=195 ng/mL at 10 mg/kg p.o., t1/2=4 h) in CD-1 mice enables preclinical in vivo dosing • Clean safety benchmark: hERG IC50 >10 μM; CYP3A4/2D6 IC50 >25 μM, supporting cardiac safety and DDI assessment

Molecular Formula C16H15N3OS
Molecular Weight 297.4 g/mol
Cat. No. B12368950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrogen receptor-IN-6
Molecular FormulaC16H15N3OS
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)C3=C(C=CC(=C3)C(=O)N)SC)C=N1
InChIInChI=1S/C16H15N3OS/c1-19-14-5-3-10(7-12(14)9-18-19)13-8-11(16(17)20)4-6-15(13)21-2/h3-9H,1-2H3,(H2,17,20)
InChIKeyLAJCSSWPGDDWCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Androgen receptor-IN-6: Potent, Orally Bioavailable AR N-Terminal Domain Inhibitor with Validated Preclinical Profile


Androgen receptor-IN-6 (also designated compound 16 in the primary literature, CAS 3016437-05-8) is an indazole-based small molecule inhibitor that targets the intrinsically disordered N-terminal domain (NTD) of the androgen receptor (AR) rather than the ligand-binding domain (LBD) [1]. It exhibits an in vitro IC50 of 0.12 μM in a VCaP cell-based GRE2-luciferase reporter gene assay, represents a 60-fold improvement in potency over the initial screening hit (compound 7, IC50 = 7.4 μM), and demonstrates greater potency than the clinically deployed AR antagonist enzalutamide (IC50 = 0.34 μM) under identical assay conditions [1]. The compound displays favorable physicochemical properties (cLogP = 2.3, TPSA = 86 Ų), moderate aqueous solubility (2.6 μM), good Caco-2 permeability (Papp A2B = 331 nm/s, efflux ratio = 1.2), and oral bioavailability (F = 16%) in male CD-1 mice [1].

Why Androgen Receptor NTD Inhibitors Cannot Be Interchanged: Critical Differentiation of Androgen receptor-IN-6


Androgen receptor inhibitors targeting the ligand-binding domain (e.g., enzalutamide, apalutamide) are ineffective against constitutively active AR splice variants (AR-Vs) that lack the LBD and drive castration-resistant prostate cancer (CRPC) progression [1]. While some AR-NTD binders exist (e.g., EPI-001, ralaniten/EPI-002), their potency is substantially lower: EPI-001 exhibits an IC50 of ~6–37.4 μM depending on the assay, and ralaniten shows an IC50 of 7.4 μM [1]. Androgen receptor-IN-6 (compound 16) achieves an IC50 of 0.12 μM in the VCaP GRE2-luciferase assay, representing a >300-fold potency improvement over EPI-001 (IC50 = 37.4 μM) in the same assay system and a ~62-fold improvement over ralaniten (IC50 = 7.4 μM) [1]. Furthermore, Androgen receptor-IN-6 demonstrates measurable inhibition (35% at 10 μM) of AR-V activity in PC3 cells transfected with an ARNTD–DBD construct, whereas enzalutamide shows no activity in this model [1]. Substituting Androgen receptor-IN-6 with a generic AR-NTD binder or LBD-targeted antagonist would compromise both potency and the ability to interrogate AR-V-driven biology.

Androgen receptor-IN-6 Quantitative Differentiation: Head-to-Head Potency, Selectivity, ADME, and PK Comparisons


Potency vs. Enzalutamide: 2.8-Fold Superior AR Inhibition in VCaP GRE2-Luciferase Assay

Androgen receptor-IN-6 (compound 16) exhibits an IC50 of 0.12 μM, which is 2.8-fold more potent than the clinically approved AR antagonist enzalutamide (IC50 = 0.34 μM) when evaluated in the identical VCaP cell-based GRE2-luciferase reporter gene assay [1]. This direct head-to-head comparison demonstrates that Androgen receptor-IN-6 achieves superior inhibition of AR transcriptional activity at lower concentrations.

Androgen Receptor Prostate Cancer NTD Inhibitor

Potency vs. AR-NTD Binder EPI-001: >300-Fold Superior Activity Against Full-Length AR

Androgen receptor-IN-6 (compound 16) demonstrates an IC50 of 0.12 μM in the VCaP GRE2-luciferase assay, which is >300-fold more potent than the known AR-NTD AF1 binder EPI-001 (IC50 = 37.4 μM) measured under identical assay conditions [1]. This substantial potency differential positions Androgen receptor-IN-6 as a far more effective tool for AR-NTD pharmacology studies.

AR-NTD Castration-Resistant Prostate Cancer AF1 Binder

Activity Against AR Splice Variants: Measurable Inhibition Where Enzalutamide Fails

In PC3 cells transfected with an ARNTD–DBD expression plasmid (a construct retaining the constitutively active NTD/DBD core but insensitive to LBD antagonists), Androgen receptor-IN-6 (compound 16) produces 35% inhibition of AR-variant activity at 10 μM, whereas enzalutamide shows no activity in this assay [1]. This demonstrates that Androgen receptor-IN-6 retains functional activity against AR variants lacking the ligand-binding domain.

AR-V7 Splice Variant CRPC Resistance

Physicochemical and ADME Profile: Lead-Like Properties with Benchmark Oral Bioavailability

Androgen receptor-IN-6 (compound 16) exhibits a favorable lead-like physicochemical profile with cLogP = 2.3, TPSA = 86 Ų, ligand efficiency (LE) = 0.33, ligand-lipophilic efficiency (LLE) = 4.7, and intrinsic property forecast index (iPFI) = 5.3 [1]. In vitro ADME profiling reveals moderate aqueous solubility (2.6 μM), good Caco-2 permeability (Papp A2B = 331 nm/s; efflux ratio = 1.2), human liver microsome intrinsic clearance (CLint = 25.6 μL·min⁻¹·mg⁻¹), half-life (t1/2 = 54 min), and plasma protein binding (free fraction = 6.9%) [1]. In male CD-1 mice, oral administration (10 mg/kg) yields a Cmax of 195 ng/mL, AUC0–t of 173 h·ng/mL, and oral bioavailability (F) of 16% [1].

Drug-like Properties ADME Oral Bioavailability

Safety Pharmacology: No hERG or CYP450 Inhibition Liability Detected

Androgen receptor-IN-6 (compound 16) shows no inhibition of hERG channel activity (IC50 >10 μM) in a Q-patch clamp assay and no inhibition of CYP450 isoforms 3A4 and 2D6 (IC50 >25 μM for both) [1]. These data indicate a low potential for cardiac QT prolongation and drug-drug interactions via CYP inhibition.

hERG CYP450 Drug-Drug Interaction

Selectivity vs. Closest SAR Analogues: 60-Fold Potency Improvement Over Initial Hit and Clear SAR Differentiation

Androgen receptor-IN-6 (compound 16) was derived from the initial screening hit compound 7 (IC50 = 7.4 μM) through systematic SAR exploration [1]. Key SAR findings demonstrate that N-methylation of the indazole NH (compound 16) increases potency ~6-fold relative to unmethylated indazole 12 (IC50 = 0.70 μM), while pyridine ring substitution (compound 34) completely abolishes activity (IC50 >30 μM) [1]. The thioether moiety is also critical: substitution with ether or hydrogen (compounds 43, 46) results in loss of activity (IC50 >30 μM) [1].

Structure-Activity Relationship Indazole Medicinal Chemistry

Androgen receptor-IN-6: Validated Applications in Prostate Cancer Research and AR-NTD Pharmacology


Potency Benchmarking and AR-NTD Tool Compound Selection for CRPC Cellular Models

Investigators studying castration-resistant prostate cancer (CRPC) in VCaP, LNCaP, or 22Rv1 cellular models require a potent AR-NTD inhibitor with well-characterized potency to benchmark new chemical matter or to interrogate NTD-dependent transcriptional programs. Androgen receptor-IN-6, with its 0.12 μM IC50 in the VCaP GRE2-luciferase assay, provides a >300-fold potency advantage over EPI-001 and a 2.8-fold advantage over enzalutamide [1]. Its documented AR-V inhibitory activity (35% at 10 μM) further enables studies in splice variant-expressing models where enzalutamide is ineffective [1].

In Vivo Pharmacodynamic and Efficacy Studies Requiring Oral Dosing

For preclinical in vivo pharmacology studies requiring oral administration, Androgen receptor-IN-6 offers a benchmarked oral PK profile (F = 16%, Cmax = 195 ng/mL at 10 mg/kg p.o., t1/2 = 4 h) in male CD-1 mice [1]. This contrasts with many AR-NTD tool compounds that lack published oral bioavailability data, introducing uncertainty into dose selection and formulation development. The documented PK parameters enable rational allometric scaling and dose prediction for mouse xenograft efficacy studies.

Safety Pharmacology Profiling for Lead Optimization and Candidate Selection

Medicinal chemistry teams optimizing AR-NTD inhibitors require reference compounds with clean safety pharmacology profiles to guide candidate selection and mitigate attrition risks. Androgen receptor-IN-6's demonstrated absence of hERG inhibition (IC50 >10 μM) and CYP450 3A4/2D6 inhibition (IC50 >25 μM) establishes a favorable safety benchmark for this chemotype [1]. This profile supports its use as a control compound in cardiac safety and DDI liability assessments during lead optimization programs.

Control Compound for Enzalutamide-Resistant Prostate Cancer Models

Researchers employing enzalutamide-resistant prostate cancer cell lines (e.g., 22Rv1, C4-2B MDVR) or patient-derived xenografts require a control compound that retains activity against AR variants lacking the ligand-binding domain. Androgen receptor-IN-6, which inhibits ARNTD–DBD-driven transcription (35% at 10 μM) in a context where enzalutamide shows no activity, serves as a mechanistically appropriate positive control for NTD-targeted interventions [1].

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